molecular formula C19H22N2O6S B3651766 ETHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE

ETHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE

Cat. No.: B3651766
M. Wt: 406.5 g/mol
InChI Key: ZFUIWVUZICTBFD-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes an ethyl ester group, a methanesulfonamido group, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE typically involves multiple steps. One common method involves the reaction of ethyl 2-aminobenzoate with 2-methoxyphenylmethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

ETHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)METHANESULFONAMIDE: Shares the methanesulfonamido group but lacks the ethyl ester and acetyl groups.

    ETHYL 2-AMINOBENZOATE: Contains the ethyl ester group but lacks the methanesulfonamido and methoxyphenyl groups.

    2-METHOXYBENZOIC ACID: Contains the methoxyphenyl group but lacks the sulfonamide and ethyl ester groups.

Uniqueness

ETHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[[2-(2-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-4-27-19(23)14-9-5-6-10-15(14)20-18(22)13-21(28(3,24)25)16-11-7-8-12-17(16)26-2/h5-12H,4,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUIWVUZICTBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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